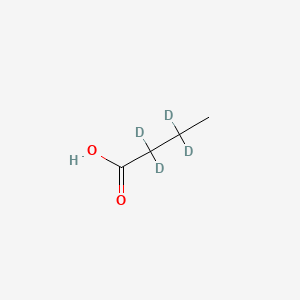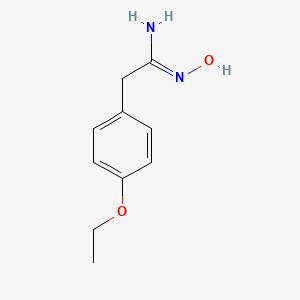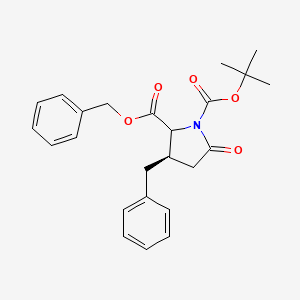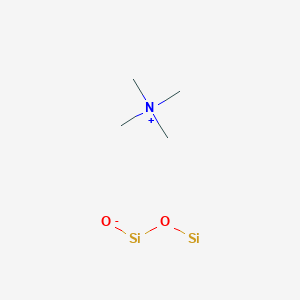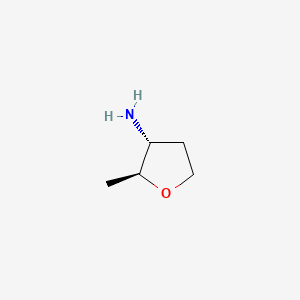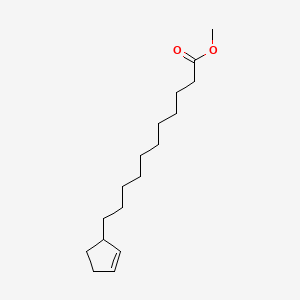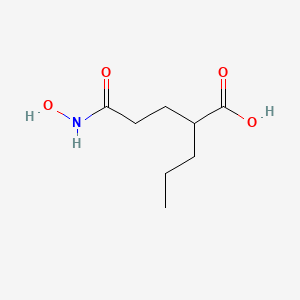
Valproyl hydroxamic acid, VPA-HA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valproyl hydroxamic acid is a derivative of valproic acid, a well-known anticonvulsant drug. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of epilepsy and bipolar disorders. Valproyl hydroxamic acid exhibits unique pharmacological properties that differentiate it from its parent compound, valproic acid .
準備方法
Valproyl hydroxamic acid can be synthesized through various synthetic routes. One common method involves the reaction of valproic acid with hydroxylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the hydroxamic acid derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
化学反応の分析
Valproyl hydroxamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oximes, while reduction can produce amines .
科学的研究の応用
Valproyl hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used in studies related to chemical synthesis and reaction mechanisms.
Biology: The compound is employed in cell signaling studies due to its ability to inhibit histone deacetylases (HDACs).
Medicine: Valproyl hydroxamic acid shows promise as an anticonvulsant and in the treatment of bipolar disorders.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of valproyl hydroxamic acid involves the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and chromatin remodeling. By inhibiting HDACs, valproyl hydroxamic acid can alter gene expression patterns, leading to its therapeutic effects. The compound also interacts with neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate, contributing to its anticonvulsant properties .
類似化合物との比較
Valproyl hydroxamic acid can be compared with other similar compounds, such as:
Valproic acid: The parent compound, known for its anticonvulsant and mood-stabilizing effects.
Valpromide: A derivative of valproic acid with enhanced anticonvulsant activity.
N-methoxy valpromide: Another derivative with improved pharmacological properties.
Valproyl hydroxamic acid stands out due to its unique ability to inhibit HDACs and its potential for reduced toxicity compared to valproic acid.
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
5-(hydroxyamino)-5-oxo-2-propylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-6(8(11)12)4-5-7(10)9-13/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
DBKKIECDQPUEEX-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC(=O)NO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



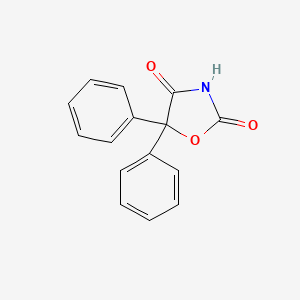
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)


